6-chloro-5-methylpyridin-2-ol
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Overview
Description
6-Chloro-5-methylpyridin-2-ol is a heterocyclic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position, along with a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methylpyridin-2-ol typically involves the chlorination of 5-methylpyridin-2-ol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-methylpyridin-2-ol in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction until the completion, which can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, remove the solvent under reduced pressure and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the same chlorination reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form 5-methylpyridin-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 6-Chloro-5-methylpyridin-2-one.
Reduction: 5-Methylpyridin-2-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methylpyridin-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5-methylpyridin-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and hydroxyl groups play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
6-Chloro-5-methylpyridin-2-ol can be compared with other pyridine derivatives such as:
Pyridin-2-ol: Lacks the chlorine and methyl groups, resulting in different reactivity and applications.
6-Chloropyridin-2-ol: Similar structure but without the methyl group, leading to variations in chemical behavior.
5-Methylpyridin-2-ol:
The presence of both chlorine and methyl groups in this compound makes it unique, providing distinct chemical properties and a wide range of applications.
Properties
CAS No. |
1227592-82-6 |
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Molecular Formula |
C6H6ClNO |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
6-chloro-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-3-5(9)8-6(4)7/h2-3H,1H3,(H,8,9) |
InChI Key |
MHOYCWKBVPVKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
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